

Methyl 15-Methylheptadecanoate: A Detailed Guide for Lipidomics Research

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Compound of Interest

Compound Name: Methyl 15-methylheptadecanoate

Cat. No.: B3044304

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Application Notes

Methyl 15-methylheptadecanoate, an anteiso-branched-chain fatty acid methyl ester, serves as a crucial tool in lipidomics research, primarily utilized as an internal standard for the accurate quantification of fatty acids in complex biological samples. Its branched structure and odd carbon number make it rare in most biological systems, thus minimizing the risk of interference with endogenous fatty acids. This characteristic is paramount for reliable quantification in gas chromatography-mass spectrometry (GC-MS) based lipid profiling.

The incorporation of **methyl 15-methylheptadecanoate** as an internal standard corrects for variations in sample preparation, extraction efficiency, and instrument response, ensuring high precision and accuracy in analytical measurements.^[1] Beyond its role as a standard, the study of its free acid form, 15-methylheptadecanoic acid, and other branched-chain fatty acids is gaining traction. These fatty acids are integral components of bacterial cell membranes, where they play a significant role in maintaining membrane fluidity, particularly in response to environmental stressors like low temperatures.^{[2][3][4]} Understanding the metabolism and function of anteiso-fatty acids can provide insights into bacterial physiology and adaptation mechanisms. Furthermore, alterations in branched-chain fatty acid profiles have been observed in various physiological and pathological states, suggesting their potential as biomarkers.^{[5][6]}

Physicochemical Properties and Mass Spectrometry Data

A comprehensive understanding of the physicochemical properties of **methyl 15-methylheptadecanoate** is essential for its effective use in the laboratory.

Property	Value	Reference
Synonyms	Methyl anteisostearate, Heptadecanoic acid, 15-methyl-, methyl ester	[7]
Molecular Formula	C19H38O2	[7]
Molecular Weight	298.5 g/mol	[7]
CAS Number	54833-55-5	[7]
Appearance	Liquid	[7]
Boiling Point	152-153 °C at 0.05 mmHg	[8]
Melting Point	29.8-30.3 °C	[8]

Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of **methyl 15-methylheptadecanoate** exhibits characteristic fragmentation patterns that are used for its identification and quantification.

m/z (Top Peaks)	Description
74	McLafferty rearrangement ion, characteristic of fatty acid methyl esters
87	
298	Molecular Ion (M+)

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol outlines the extraction of total lipids from biological samples such as plasma, tissues, or cell cultures.

Materials:

- Biological sample (e.g., 100 μ L plasma, 10-20 mg tissue)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Glass homogenization tubes
- Centrifuge

Procedure:

- To the sample, add a 2:1 (v/v) mixture of chloroform and methanol. The final solvent volume should be 20 times the sample volume.[\[9\]](#)
- Homogenize the sample thoroughly.
- Shake the mixture on a rotary shaker for 15-20 minutes at room temperature.[\[9\]](#)
- Centrifuge the homogenate to separate the liquid phase from any solid debris.
- Transfer the liquid phase to a new tube and add 0.2 volumes of 0.9% NaCl solution.[\[9\]](#)
- Vortex the mixture and centrifuge to induce phase separation.
- Carefully collect the lower organic phase, which contains the lipids.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMES)

This protocol describes the conversion of extracted lipids into their more volatile methyl esters for GC-MS analysis.

Materials:

- Dried lipid extract from Protocol 1
- **Methyl 15-methylheptadecanoate** internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1)
- Anhydrous 1.25 M HCl in methanol[10]
- Hexane
- Nitrogen gas stream
- Heating block or water bath

Procedure:

- Dry the lipid extract under a gentle stream of nitrogen.
- Add a known amount of **methyl 15-methylheptadecanoate** internal standard to the dried extract. The amount should be comparable to the expected concentration of the analytes of interest.[10]
- To the dried extract containing the internal standard, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[10]
- Cap the tube tightly and heat at 80-85°C for 1 hour.[10]
- Cool the reaction tube to room temperature.
- Add 1 mL of hexane and 1 mL of deionized water, vortex thoroughly, and centrifuge to separate the phases.

- Carefully collect the upper hexane layer containing the FAMES for GC-MS analysis.

Protocol 3: Quantitative Analysis of FAMES by GC-MS

This protocol provides a general method for the separation and quantification of FAMES using gas chromatography-mass spectrometry.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for FAME analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness)[[10](#)]

GC Conditions (Example):

- Injection Volume: 1 μ L
- Injector Temperature: 250 °C
- Split Ratio: 10:1[[10](#)]
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 100 °C for 2 minutes
 - Ramp to 150 °C at 4 °C/min, hold for 4 minutes[[10](#)]
 - Ramp to 250 °C at 4 °C/min, hold for 5 minutes

MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI)
- Scan Range: m/z 50-550
- Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode

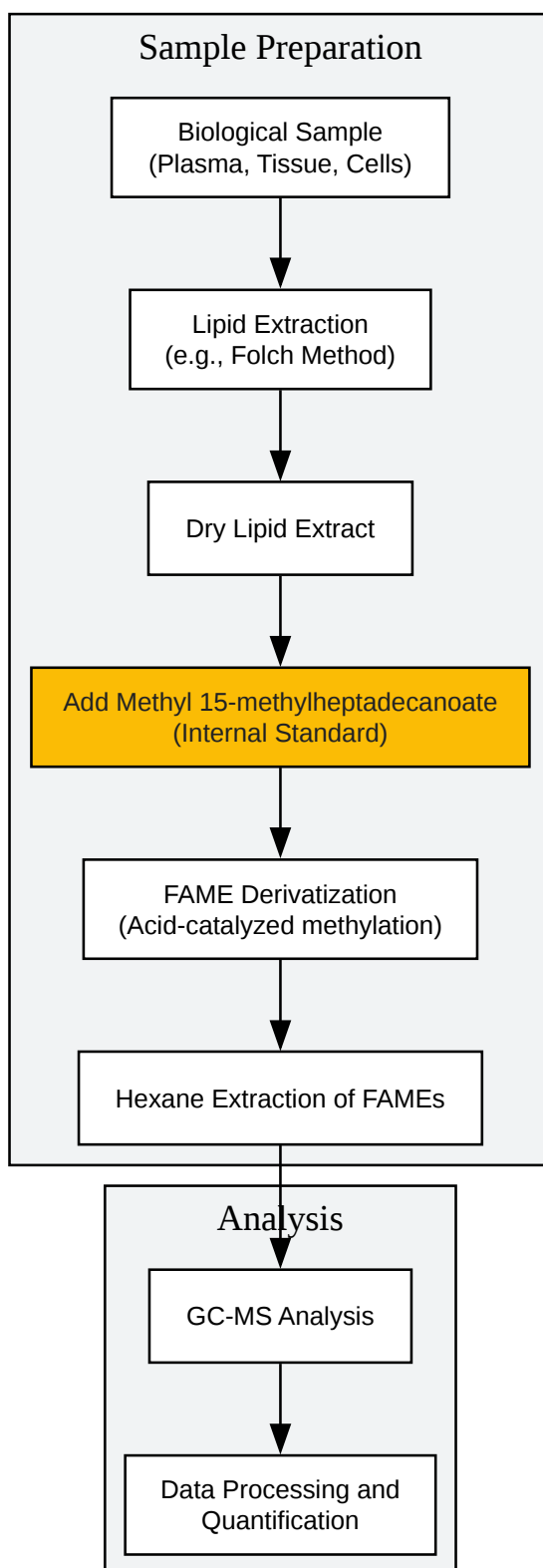
Quantitative Data

The following table presents representative validation parameters for a GC-MS method for the quantification of various fatty acid methyl esters. While this specific study did not use **methyl 15-methylheptadecanoate** as the internal standard, the data provides a useful reference for the expected performance of such methods.

Table 1: Representative GC-MS Method Validation Parameters for FAMES.[\[11\]](#)

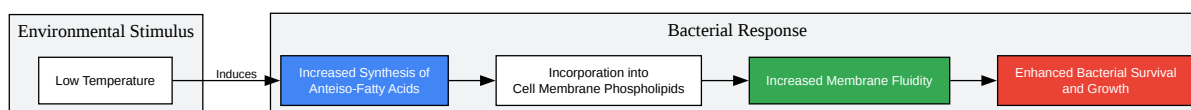
Fatty Acid	Linearity Range (µg/mL)	LLOQ (µg/mL)	R ²
Myristic acid (C14:0)	0.1 - 100	0.1	>0.99
Palmitic acid (C16:0)	0.1 - 100	0.1	>0.99
Stearic acid (C18:0)	0.1 - 100	0.1	>0.99
Oleic acid (C18:1n9c)	0.1 - 100	0.1	>0.99
Linoleic acid (C18:2n6c)	0.1 - 100	0.1	>0.99
Arachidonic acid (C20:4n6)	0.05 - 50	0.05	>0.99

Visualizations



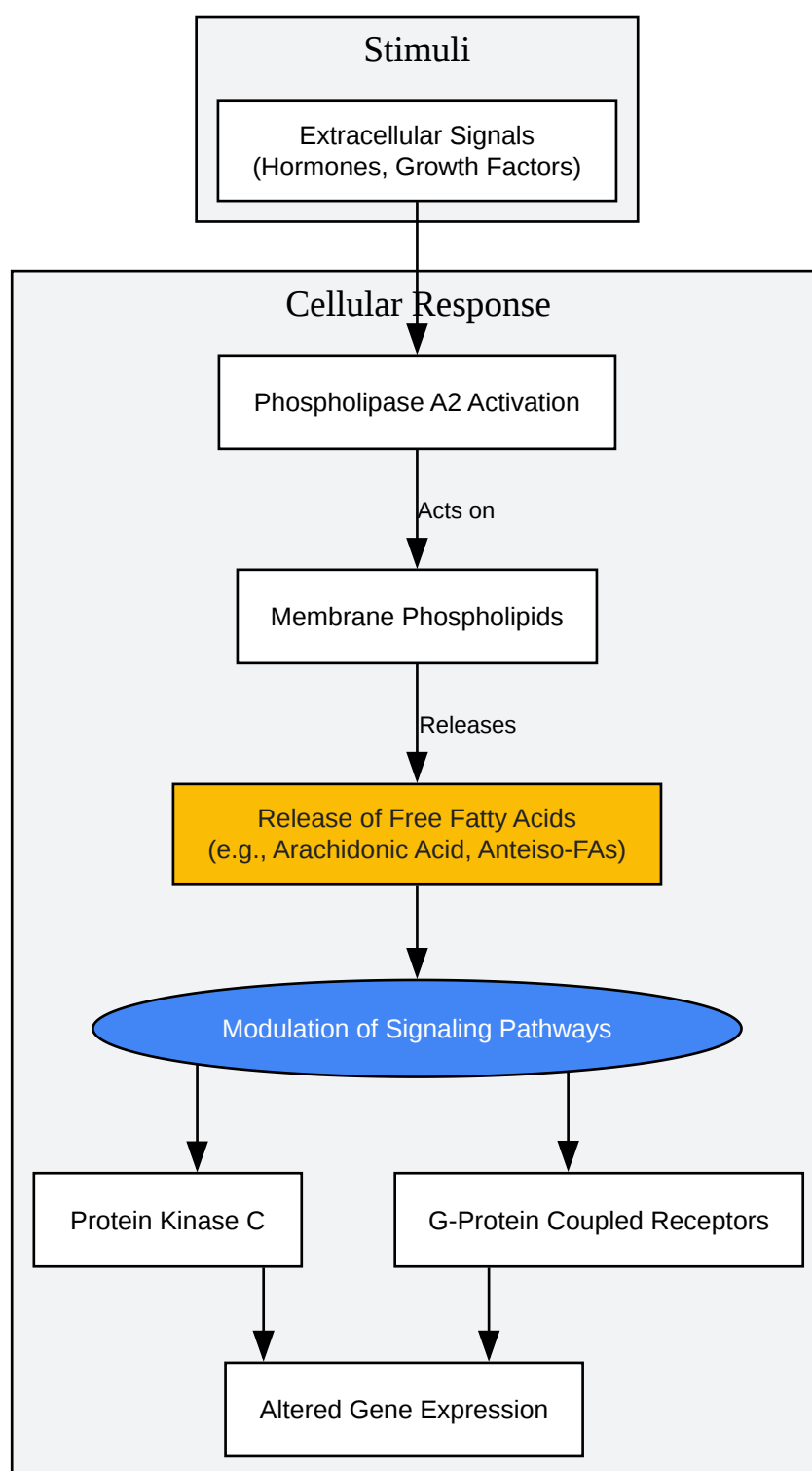
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Figure 1. Experimental workflow for the analysis of fatty acids using **methyl 15-methylheptadecanoate** as an internal standard.



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Figure 2. Role of anteiso-fatty acids in bacterial adaptation to low temperatures.



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Figure 3. General overview of fatty acids as signaling molecules.

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